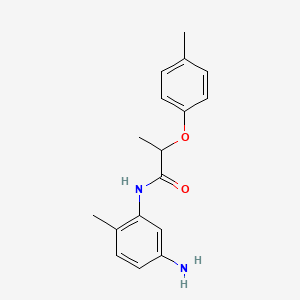

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide

Description

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is a synthetic aromatic amide derivative characterized by a 5-amino-2-methylphenyl group linked to a propanamide backbone substituted with a 4-methylphenoxy moiety. The compound’s design incorporates a methyl group on the phenyl ring (position 2) and a 4-methylphenoxy chain, which likely influence its physicochemical properties and biological interactions. Such structural features are common in pharmaceutical intermediates, where substituent positioning modulates solubility, stability, and target binding .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(4-methylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-8-15(9-5-11)21-13(3)17(20)19-16-10-14(18)7-6-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLZMEGGFFXHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(4-methylphenoxy)propanoyl Chloride

- Starting from 4-methylphenol (p-cresol), the phenoxy group is introduced onto a propanoic acid derivative.

- Propanoic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- The 4-methylphenol is then reacted with the propanoyl chloride to form 2-(4-methylphenoxy)propanoic acid chloride via nucleophilic substitution.

Amide Bond Formation

- The key step involves coupling the acid chloride intermediate with 5-amino-2-methylaniline.

- This reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0–5 °C) to control reactivity.

- A base such as triethylamine is added to neutralize the hydrochloric acid generated and to promote the amide bond formation.

- The reaction mixture is stirred for several hours under reflux or room temperature depending on the reactivity of the intermediates.

Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., water, ethanol) or by chromatographic techniques.

- The purified compound is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Data

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux, anhydrous conditions | 85–90 | Complete conversion confirmed by IR |

| Amide coupling | 5-amino-2-methylaniline, triethylamine, THF, 0–5 °C to RT, 4–6 h | 75–85 | Controlled temperature prevents side reactions |

| Purification | Recrystallization or silica gel chromatography | >95 purity | Confirmed by NMR and HPLC |

Catalysts and Alternative Methods

- While traditional methods use acid chlorides, alternative coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) have been explored to avoid harsh reagents.

- These methods provide milder conditions and reduce side products but may require longer reaction times and careful removal of urea byproducts.

Solvent and Temperature Effects

- Polar aprotic solvents like THF and DCM are preferred for amide bond formation due to their ability to dissolve both reactants and maintain reaction control.

- Lower temperatures (0–5 °C) during addition of acid chloride minimize side reactions such as hydrolysis or over-acylation.

- Reflux conditions may be used post-addition to drive the reaction to completion.

Comparative Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid chloride + amine | SOCl₂, triethylamine, THF, 0–5 °C to RT | High yield, straightforward | Use of corrosive reagents |

| Carbodiimide coupling (EDCI) | EDCI, HOBt, base, DCM or DMF, RT | Mild conditions, less corrosive | Longer reaction time, byproduct removal |

| Direct amidation | Propanoic acid, amine, coupling catalyst, heat | Avoids acid chloride preparation | Often lower yield, requires catalyst |

Summary of Spectroscopic Characterization

- NMR (¹H and ¹³C): Confirms aromatic protons, methyl groups, amide NH, and phenoxy substituents.

- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹), NH bending, and aromatic C–O stretches.

- Mass Spectrometry: Molecular ion peak consistent with C₁₇H₂₀N₂O₂.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as halides or amines

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with hydrogenated functional groups

Substitution: Substituted derivatives with new functional groups replacing the amide group

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

A. Phenyl Ring Modifications

- Fluorine vs. N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide (CAS 1020055-19-9) introduces a methoxy group at position 2, increasing polarity and hydrogen-bonding capacity .

B. Phenoxy Ring Modifications

- Methoxy vs. Methyl vs. 2-Methoxyphenoxy (CAS in ): Alters steric and electronic profiles due to ortho-substitution . 2,4-Dichlorophenoxy (CAS 1020056-48-7): Introduces electron-withdrawing chlorine atoms, increasing lipophilicity and possibly toxicity .

Physicochemical Properties

The table below summarizes key data for analogs (molecular weight, substituents, and CAS numbers):

Notes:

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 298.39 g/mol. Its structure includes an amide group, an amino group, and a phenoxy moiety, which contribute to its biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Interaction : The compound can bind to various enzymes, either inhibiting or activating them, thereby influencing biochemical pathways essential for cellular function.

- Receptor Modulation : It interacts with specific receptors, potentially altering their activity and affecting downstream signaling pathways.

- Cellular Process Influence : The compound may impact processes such as signal transduction, gene expression, and protein synthesis.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it demonstrated significant growth inhibition in MLL leukemia cells with an IC50 value ranging from 0.18 to 0.78 μM depending on structural modifications .

- Neurotransmitter Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, indicating potential analgesic effects.

Table 1: Summary of Biological Activity in Various Studies

| Study | Cell Line | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Study 1 | MLL-AF9 | 0.18 | 32 | Significant growth inhibition observed |

| Study 2 | HM-2 Control | >1.0 | - | Lower activity compared to MLL-AF9 |

| Study 3 | Neurotransmitter Receptors | - | - | Potential analgesic effects indicated |

These findings highlight the compound's potential as a therapeutic agent, particularly in oncology.

Pharmacological Applications

The biological activity of this compound suggests several applications:

- Cancer Therapy : Due to its ability to inhibit tumor growth in specific cell lines, it may serve as a lead compound for developing anticancer drugs.

- Pain Management : Its interaction with neurotransmitter systems points towards possible use in pain relief medications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) with HOBt as a coupling agent. For example, a nitrogen-protected environment with DIPEA as a base in DMF or dichloromethane is typical. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Structural confirmation requires -NMR, -NMR, and mass spectrometry (ESI-MS) to verify molecular weight and functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Standard precautions include wearing nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H333 risk) and prevent skin contact (H313 risk). Storage should be in airtight containers under inert gas (e.g., argon) at 2–8°C. Emergency procedures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : -NMR (400–600 MHz in DMSO-d or CDCl) identifies aromatic protons and amine groups, while -NMR confirms carbonyl (165–175 ppm) and ether linkages. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular formula. UV-Vis and fluorescence spectroscopy (e.g., excitation/emission at 280/320 nm) may assess electronic properties for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Methodological Answer : Systematic optimization involves varying solvents (DMF vs. THF), base strength (DIPEA vs. TEA), and stoichiometry of coupling reagents (1.2–1.5 equivalents of EDC/HOBt). Design of experiments (DoE) tools like factorial design can identify critical parameters. Computational reaction path searches (e.g., using quantum chemical calculations) predict intermediates and transition states, reducing trial-and-error approaches .

Q. How should researchers address contradictory data in biological activity assays for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Structure-activity relationship (SAR) studies with analogs (e.g., substituting 4-methylphenoxy with halogenated groups) can isolate pharmacophores. Statistical tools like ANOVA or Bayesian meta-analysis help distinguish noise from true effects .

Q. What computational strategies predict the compound’s reactivity in novel chemical environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and reactive sites (e.g., nucleophilic amine groups). Molecular dynamics (MD) simulations assess solvation effects and stability in biological membranes. Machine learning models trained on PubChem data can predict metabolic pathways or toxicity profiles .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the propanamide moiety.

- Data Validation : Cross-reference NMR shifts with databases (e.g., SciFinder) to confirm assignments.

- Safety : Regularly audit storage conditions using gas chromatography (GC) to detect degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.